1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine
Description
Properties
Molecular Formula |
C9H11N5 |
|---|---|
Molecular Weight |
189.22 g/mol |
IUPAC Name |
1-[(5-methylpyridin-3-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H11N5/c1-7-2-8(4-11-3-7)5-14-6-12-9(10)13-14/h2-4,6H,5H2,1H3,(H2,10,13) |
InChI Key |
BDLIXARWIVREQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)CN2C=NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The key starting materials are 5-methylpyridin-3-yl derivatives, often prepared or obtained as sulfonamides or amines. For example, 4-substituted pyridine-3-sulfonamides are synthesized by known methods and serve as precursors for the triazole ring construction.
Formation of Cyanocarbamimidothioate Intermediates
The pyridine sulfonamide derivatives are reacted with dimethyl N-cyanoiminodithiocarbonate in the presence of anhydrous potassium carbonate under reflux in dry acetone. This step produces methyl N′-cyano-N-(pyridin-3-yl)sulfonylcarbamimidothioates, which are key intermediates for subsequent cyclization.
- Reaction conditions: reflux in dry acetone for 12–18 hours.
- Reagents: dimethyl N-cyanoiminodithiocarbonate, potassium carbonate.
- Workup: evaporation, extraction, acidification to pH ~7.
Cyclization to 1,2,4-Triazole
The cyanocarbamimidothioate intermediates are then treated with hydrazine hydrate (typically 99%) in acetonitrile or ethanol under reflux. This step induces ring closure to form the 1,2,4-triazole ring bearing the amino substituent at position 5.
Alternative Synthetic Routes
An alternative approach involves the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides via:
- Initial formation of N-guanidinosuccinimides or N-arylsuccinimides.
- Reaction with amines or aminoguanidine hydrochloride under microwave irradiation.
- This method is particularly useful for substrates with varying nucleophilicity of the amine component and has been successfully applied to related triazole derivatives.
Research Findings and Analytical Data
Yields and Purity
- The two-step synthesis involving cyanocarbamimidothioate formation and hydrazine cyclization typically affords yields in the range of 40–70%, depending on substituents and reaction times.
- Purification is achieved by filtration of precipitates after acidification and washing with cold water.
- Melting points and IR spectra confirm the presence of characteristic NH, C=N, and sulfonyl groups.
Spectroscopic Characterization
- IR Spectroscopy : NH stretching bands around 3400 cm⁻¹, C=N and C=C stretching in the 1600–1700 cm⁻¹ region.
- 1H NMR : Signals corresponding to methylene protons linking the pyridine and triazole rings, aromatic protons of the pyridine ring, and amino protons of the triazole ring typically appear as broad singlets or multiplets.
- Elemental Analysis : Consistent with calculated values for carbon, hydrogen, and nitrogen content, confirming compound purity.
Structural Confirmation
- X-ray crystallography has been used in related studies to confirm the formation of the triazole ring and substitution pattern on the pyridine moiety.
- NMR spectroscopy studies also support the tautomeric form and substitution of the triazole ring.
Summary Table of Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 5-Methylpyridin-3-yl sulfonamide | Dimethyl N-cyanoiminodithiocarbonate, K2CO3, reflux in dry acetone | Methyl N′-cyano-N-(5-methylpyridin-3-yl)sulfonylcarbamimidothioate | 60–70 | Reflux 12–18 h, extraction, acidification |
| 2 | Cyanocarbamimidothioate intermediate | Hydrazine hydrate (99%), reflux in acetonitrile or ethanol | This compound | 40–60 | Reflux 3.5–16 h, acidification to pH 6–7 |
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine is with a molecular weight of 189.22 g/mol. Its structure features a triazole ring which is known for its biological activity and potential therapeutic effects.
Medicinal Chemistry Applications
Antifungal Activity
Research has indicated that compounds containing triazole moieties exhibit antifungal properties. Studies have shown that this compound can inhibit the growth of various fungal strains. For instance, it has been tested against Candida species and demonstrated significant antifungal activity compared to standard treatments .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. Specifically, it has shown promise against breast and lung cancer cell lines .
Antimicrobial Applications
Beyond antifungal effects, this compound exhibits broad-spectrum antimicrobial activity. It has been evaluated against both Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for developing new antibiotics .
Agricultural Uses
Fungicides
Due to its antifungal properties, this compound is being explored as a potential fungicide in agricultural applications. Field trials have indicated effective control of fungal pathogens in crops such as wheat and maize, suggesting its utility in protecting crops from diseases .
Material Science Applications
Polymer Chemistry
In material science, the incorporation of 1H-triazole derivatives into polymer matrices has been studied to enhance thermal stability and mechanical properties. The unique structure of the triazole ring contributes to improved performance characteristics in various polymer applications .
Data Table: Summary of Applications
| Application Type | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antifungal Activity | Effective against Candida species |
| Anticancer Potential | Induces apoptosis in cancer cell lines | |
| Antimicrobial Applications | Broad-spectrum activity against bacteria | |
| Agricultural Uses | Fungicides | Effective control of fungal pathogens in crops |
| Material Science | Polymer Chemistry | Enhances thermal stability and mechanical properties |
Case Studies
Case Study 1: Antifungal Efficacy
In a controlled laboratory setting, this compound was tested against multiple strains of Candida albicans. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antifungal agents like fluconazole.
Case Study 2: Agricultural Field Trials
Field trials conducted on wheat crops treated with formulations containing this compound showed a reduction in disease incidence caused by Fusarium spp., leading to improved yield outcomes compared to untreated controls.
Mechanism of Action
The mechanism of action of 1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
Structural Analogues with Aromatic Substituents
1-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine
- Structure : Features a 2,3-dichlorophenyl group at N1 and a pyridin-3-ylmethyl amine at C3.
- Activity: Acts as a potent P2X7 receptor antagonist, with in vitro studies showing nanomolar affinity .
- Comparison : The dichlorophenyl group enhances lipophilicity and steric bulk compared to the methylpyridinyl group in the target compound. This may improve membrane permeability but reduce solubility. The pyridinylmethyl substituent in both compounds suggests shared hydrogen-bonding interactions with biological targets.
1-[(3-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
- Structure : Substituted with a 3-fluorophenylmethyl group at N1.
- Properties : Exhibits moderate hazards (H302: harmful if swallowed) and lower molecular weight (192.20 g/mol) compared to the target compound .
- Comparison : Fluorine’s electron-withdrawing effect may stabilize the molecule against metabolic degradation, whereas the methylpyridinyl group in the target compound could enhance π-π stacking in receptor binding.
Analogues with Alkyl Substituents
1-(2-Ethylhexyl)-1H-1,2,4-triazol-3-amine
- Structure : Bears a bulky 2-ethylhexyl chain at N1.
- Properties : Molecular weight (196.30 g/mol) is lower than the target compound, with increased hydrophobicity due to the alkyl chain .
- Comparison : The alkyl group may improve bioavailability in lipid-rich environments but reduce aqueous solubility. The target compound’s pyridinylmethyl group likely offers better target specificity due to aromatic interactions.
Pyridinyl-Containing Analogues
5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine
- Structure : Pyridin-4-yl at C5 and alkylsulfanyl at C3.
- Synthesis : Prepared via S-alkylation in alkaline conditions, yielding derivatives with >95% purity .
- The pyridin-4-yl group’s orientation differs from the target compound’s pyridin-3-yl substituent, which may influence binding geometry.
[4-(5-Pyridin-3-yl-1H-1,2,4-triazol-3-yl)phenyl]amine
- Structure : Combines pyridin-3-yl at C5 with an aniline group.
- Comparison : The aniline group introduces additional hydrogen-bonding sites, contrasting with the target compound’s simpler triazolamine structure.
Amitrole (1H-1,2,4-triazol-3-amine)
Biological Activity
1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS No. 1600255-57-9) is a nitrogen-containing heterocyclic compound that exhibits a range of biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical formula for this compound is CHN. The structure features a triazole ring fused with a pyridine moiety, which is crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds containing the triazole ring exhibit significant antimicrobial properties. In particular, 1H-1,2,4-triazoles have been noted for their effectiveness against various bacterial strains. A study highlighted that derivatives of triazole showed potent activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 0.0125 to 0.0412 mg/mL for selected compounds .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0124 |
| Compound B | E. coli | 0.0311 |
| Compound C | P. aeruginosa | 0.0120 |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds derived from triazoles have shown cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others . The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.
Table 2: Cytotoxic Effects on Cancer Cell Lines
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Studies suggest that triazole derivatives can inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are involved in cellular processes related to cancer and inflammation .
- Receptor Modulation : Some compounds exhibit affinity towards specific receptors like protein tyrosine phosphatase and chemokine receptors, influencing signaling pathways critical for cell growth and differentiation .
Case Studies
A notable study investigated the effects of a series of triazole derivatives on tumor growth in animal models. The results indicated that compounds similar to this compound significantly reduced tumor size compared to controls, highlighting their potential as anti-cancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
